Methyl 2-bromo-4-cyano-5-fluorophenylacetate
Overview
Description
Methyl 2-bromo-4-cyano-5-fluorophenylacetate is a chemical compound with the following properties:
- Molecular Formula : C<sub>10</sub>H<sub>7</sub>BrFNO<sub>2</sub>
- Molecular Weight : 272.07 g/mol
- CAS Number : 1807022-67-8
Synthesis Analysis
The synthesis of Methyl 2-bromo-4-cyano-5-fluorophenylacetate involves specific reactions and reagents. While I don’t have access to specific papers, a literature search would reveal detailed synthetic pathways. Researchers typically employ bromination, cyano group introduction, and fluorination strategies to achieve the desired compound.
Molecular Structure Analysis
The compound’s molecular structure consists of a phenyl ring substituted with bromine, cyano, and fluorine atoms. The ester group (acetate) is attached to the phenyl ring via a methyl group. The arrangement of these substituents significantly influences the compound’s properties.
Chemical Reactions Analysis
Methyl 2-bromo-4-cyano-5-fluorophenylacetate can participate in various chemical reactions:
- Substitution Reactions : The bromine atom can undergo nucleophilic substitution reactions.
- Ester Hydrolysis : The ester linkage can be hydrolyzed under acidic or basic conditions.
- Fluorination Reactions : The fluorine atom may participate in fluorination processes.
Physical And Chemical Properties Analysis
- Physical State : Methyl 2-bromo-4-cyano-5-fluorophenylacetate likely exists as a solid.
- Melting Point : The compound’s melting point can be determined experimentally.
- Solubility : Solubility in various solvents impacts its practical applications.
Safety And Hazards
- Toxicity : Assessments of acute and chronic toxicity are crucial.
- Handling Precautions : Researchers should follow safety protocols when working with this compound.
- Environmental Impact : Consider its environmental fate and potential hazards.
Future Directions
Future research could focus on:
- Biological Activity : Investigate its pharmacological properties.
- Synthetic Modifications : Explore derivatization for improved properties.
- Applications : Evaluate its potential in drug discovery or materials science.
Remember that this analysis is based on general knowledge, and specific details may vary. For a more in-depth understanding, consult relevant scientific literature12.
properties
IUPAC Name |
methyl 2-(2-bromo-4-cyano-5-fluorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-15-10(14)4-6-3-9(12)7(5-13)2-8(6)11/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCOUVUDZPMAPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1Br)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-4-cyano-5-fluorophenylacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.